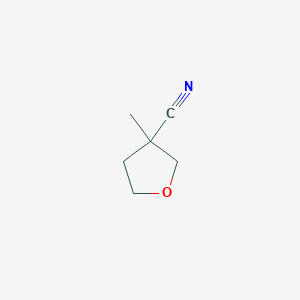

3-Methyltetrahydrofuran-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Combustion and Kinetic Modeling

- High Reactivity in Combustion: Research shows that 3-methyltetrahydrofuran (3-MTHF) demonstrates significantly higher reactivity compared to its structural isomers like 2-methyltetrahydrofuran. This is attributed to its unique chemical structure, which includes two secondary α-carbon centers leading to four α-C–H bonds. This characteristic has been studied through detailed chemical kinetic modeling and experiments, making it a subject of interest in the field of catalysis and combustion research (Tripathi et al., 2019).

Synthesis and Chemical Properties

- Synthesis in Eco-Friendly Solvent Systems: The use of 2-methyltetrahydrofuran, a close relative of 3-methyltetrahydrofuran-3-carbonitrile, as an eco-friendly solvent in synthetic processes has been explored. Its application in cosolvent systems for the synthesis of various compounds demonstrates its potential as an environmentally sustainable choice in chemical synthesis (Yanjun Tian et al., 2017).

Chemical Transformations and Derivatives

- Chemical Transformations in Heterocyclic Synthesis: Derivatives of this compound, such as 4,5-dihydrofuran-3-carbonitriles, are synthesized through oxidative cyclizations and are used in creating various heterocyclic systems. These transformations are key in the development of biologically active compounds and have significant implications in medicinal chemistry and drug development (M. Yılmaz et al., 2005).

Theoretical Investigations

- Intramolecular Hydrogen Shift Reactions: Theoretical studies on 3-MTHF have focused on its combustion kinetics, particularly the intramolecular hydrogen shift reactions. These studies provide insights into its faster kinetics compared to other compounds like methylcyclopentane, emphasizing the influence of ring oxygen on these reactions (P. R. Parab et al., 2015).

Properties

IUPAC Name |

3-methyloxolane-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-6(4-7)2-3-8-5-6/h2-3,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBGRFCRMZARSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carbothioamide](/img/structure/B2637294.png)

![N-(4-ethoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2637297.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea](/img/structure/B2637299.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-methoxybenzoate](/img/structure/B2637306.png)

![5-Fluoro-4-[4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2637308.png)

![2-Chloro-N-[1-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentyl]acetamide](/img/structure/B2637310.png)

![1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2637311.png)